Fmoc-L-Dap(2-Boc-aminoethyl)-OH
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Overview
Description
Fmoc-L-Dap(2-Boc-aminoethyl)-OH is a compound that belongs to the family of Fmoc-protected amino acids. It is used in peptide synthesis and has a variety of applications in scientific research. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, and a tert-butyloxycarbonyl (Boc) group, which protects the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH typically involves multiple steps:
Fmoc Protection: The amino acid L-Dap (L-2,3-diaminopropionic acid) is first protected with an Fmoc group. This is usually achieved by reacting L-Dap with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Boc Protection: The second amino group of L-Dap is then protected with a Boc group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Dap(2-Boc-aminoethyl)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Deprotected Amino Acid: Removal of the protective groups yields L-Dap.
Substituted Products: Depending on the reagents used, various substituted derivatives of L-Dap can be obtained.
Scientific Research Applications
Fmoc-L-Dap(2-Boc-aminoethyl)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is used in the conjugation of peptides to other molecules for various applications in biology and medicine.
Material Science: Fmoc-modified amino acids and peptides are used in the fabrication of functional materials due to their self-assembly properties.
Mechanism of Action
The mechanism of action of Fmoc-L-Dap(2-Boc-aminoethyl)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be incorporated into a growing peptide chain, and the protective groups can be removed at specific stages to allow further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar in structure but with a lysine backbone.
Fmoc-L-Orn(Boc)-OH: Similar but with an ornithine backbone.
Uniqueness
Fmoc-L-Dap(2-Boc-aminoethyl)-OH is unique due to the presence of two amino groups, which allows for more complex peptide structures and modifications compared to other Fmoc-protected amino acids.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJAPHFLQZYCNI-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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